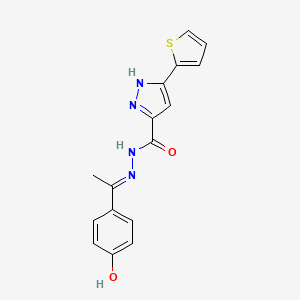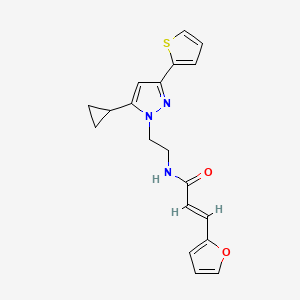![molecular formula C22H39BClN3O3Si B2690183 2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine CAS No. 2304631-70-5](/img/structure/B2690183.png)
2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a solid substance . It has a CAS number of 2304631-70-5 and a molecular weight of 467.92 .
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . It can react with hydroxyl groups under mild conditions to form the corresponding silyl ethers .Molecular Structure Analysis
The compound contains a pyrimidin-4-amine moiety, a cyclohexyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The cyclohexyl group is attached to the pyrimidin-4-amine moiety via a nitrogen atom . The tetramethyl-1,3,2-dioxaborolan-2-yl group is attached to the pyrimidin-4-amine moiety via a carbon atom .Chemical Reactions Analysis
The compound might be involved in reactions that involve the tetramethyl-1,3,2-dioxaborolan-2-yl group . This group is known to participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research on pyrimidine derivatives, similar in structure to the compound , demonstrates their importance in the synthesis of heterocyclic compounds. For instance, studies have shown that pyrimidine derivatives can be synthesized through various methods, including microwave irradiative cyclocondensation, which is efficient in producing compounds with potential insecticidal and antimicrobial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020). Such synthetic routes offer valuable pathways for developing new chemical entities with diverse biological activities.
Metalation and Coupling Reactions
The presence of tert-butyldimethylsilyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups in the compound suggests its potential utility in metalation and subsequent carbon-carbon coupling reactions. Research on similar silylether compounds demonstrates their role in metalation processes with dimethylzinc, leading to interesting zinc-mediated carbon-carbon coupling reactions (M. Westerhausen et al., 2001). These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler precursors.
Catalysis and Polymerization
The structural features of the compound indicate its potential application in catalysis, particularly in the synthesis of polymers. Chromium(III) amino-bis(phenolato) complexes, for example, have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing low molecular weight polycarbonates with narrow dispersities (Katalin Devaine-Pressing et al., 2015). The compound could potentially serve as a ligand in similar catalytic systems, facilitating the synthesis of environmentally friendly polymers.
Biological Activity and Drug Design
Pyrimidine derivatives are known for their wide range of biological activities, making them valuable scaffolds in drug design. Research has explored the synthesis and structural characterization of various pyrimidine-containing compounds, evaluating their in vitro inhibitory activity against specific targets, such as human breast cancer cells (D. Shpakovsky et al., 2012). The compound , with its pyrimidine core, may hold potential for the development of new therapeutics through targeted modifications and biological evaluations.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BClN3O3Si/c1-20(2,3)31(8,9)28-16-12-10-15(11-13-16)26-18-17(14-25-19(24)27-18)23-29-21(4,5)22(6,7)30-23/h14-16H,10-13H2,1-9H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJSZPHESHXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O[Si](C)(C)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BClN3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)

![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)
![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)